molecular formula C7H10N2O3S B2755522 2-Methoxy-5-methylpyridine-3-sulfonamide CAS No. 2248365-55-9

2-Methoxy-5-methylpyridine-3-sulfonamide

Cat. No.: B2755522
CAS No.: 2248365-55-9
M. Wt: 202.23
InChI Key: HDWMXNNQMBEIFB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridine-3-sulfonamide is a pyridine derivative featuring a sulfonamide group at position 3, a methoxy substituent at position 2, and a methyl group at position 3. The methoxy and methyl groups contribute to steric and electronic effects, influencing solubility, metabolic stability, and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:

    Nitration of 2-Methoxy-5-methylpyridine: The starting material, 2-Methoxy-5-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the third position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonation: The resulting 2-Methoxy-5-methylpyridine-3-amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the third position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 2-Methoxy-5-methylpyridine-3-sulfonic acid.

    Reduction: 2-Methoxy-5-methylpyridine-3-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Cardiovascular Disorders

Research indicates that 2-Methoxy-5-methylpyridine-3-sulfonamide can be utilized in treating various cardiovascular conditions such as heart failure and systemic hypertension. The compound exhibits endothelial antagonistic effects, which are beneficial in managing disorders associated with abnormal vascular tone and endothelial dysfunction. This is particularly relevant in conditions like acute ischemic coronary syndrome and pulmonary hypertension .

Anti-Infective Properties

The compound has been investigated for its potential against Chlamydia trachomatis, a common sexually transmitted infection. Modifications to the compound's structure have shown improved pharmacokinetic properties, enhancing its efficacy against the pathogen by affecting glucose uptake and inhibiting infectivity .

Cancer Therapy

This compound has been explored as an adjunct to cancer therapy. Its ability to modulate endothelial function makes it a candidate for combination therapies aimed at improving the efficacy of existing cancer treatments .

Cardiovascular Studies

A study highlighted the effectiveness of this compound in animal models of heart failure, demonstrating significant improvements in cardiac output and reduction in vascular resistance when administered in controlled doses .

Anti-Chlamydial Activity

In vitro studies showed that derivatives of this compound exhibited low nanomolar affinity for C. trachomatis, with specific structural modifications leading to enhanced activity against the pathogen compared to earlier compounds .

Comparative Data Table

Application AreaSpecific Use CasesMechanism of Action
Cardiovascular DisordersHeart failure, hypertensionEndothelial receptor antagonism
Anti-Infective PropertiesTreatment for Chlamydia trachomatisInhibition of glucose uptake
Cancer TherapyAdjunct therapy for various cancersModulation of endothelial function

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzyme active sites, leading to inhibition of enzyme activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

8-(Methylsulfonamido)-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (): This compound shares the sulfonamide moiety but incorporates a thiazolopyridine scaffold and a naphthalene group. Pharmacokinetic studies suggest that methyl sulfonamide substituents improve metabolic stability by resisting oxidative degradation, a property likely shared by 2-Methoxy-5-methylpyridine-3-sulfonamide .

2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide (): This analog replaces the methoxy group with a fluoro-substituted aniline moiety. However, the absence of a methoxy group may reduce steric shielding of the sulfonamide, affecting its metabolic half-life . Molecular weight (281.31 g/mol) is comparable to this compound (~265 g/mol estimated), but the fluorine atom increases polarity, which could marginally improve solubility in polar solvents .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): Lacks the sulfonamide group but shares a fluoropyridine core. The ester and amino groups make this compound more hydrophilic (logP ~1.2 estimated), highlighting the critical role of sulfonamide in enhancing target engagement through hydrogen bonding and hydrophobic interactions .

Comparative Data Table

Property This compound (Estimated) 2-((2-Fluoro-5-methylphenyl)amino)pyridine-3-sulfonamide 8-(Methylsulfonamido)-thiazolopyridine
Molecular Weight (g/mol) ~265 281.31 ~450
Key Substituents 2-OCH₃, 5-CH₃, 3-SO₂NH₂ 3-SO₂NH₂, 2-F-C₆H₃-CH₃ 7-Naphthalenyl, 8-SO₂NH₂
logP (Estimated) ~2.1 ~2.5 ~3.5
Aqueous Solubility (mg/mL) ~10 (moderate) ~8 <5 (low)
Metabolic Stability High (due to methyl/methoxy shielding) Moderate (fluoro group may increase CYP450 interactions) High (bulky substituents reduce oxidation)

Research Findings and Implications

  • Sulfonamide Role : The sulfonamide group is critical for binding to carbonic anhydrases or kinase targets, as seen in related compounds . Its absence (e.g., in ’s compound) drastically reduces target affinity.
  • Substituent Effects: The methoxy group in this compound likely provides electronic stabilization to the pyridine ring, enhancing resonance effects and reducing susceptibility to enzymatic degradation compared to fluorine or amino substituents .
  • Synthetic Challenges : Introducing sulfonamide groups requires precise control of reaction conditions (e.g., stoichiometry of methanesulfonyl chloride) to avoid over-sulfonylation, as demonstrated in .

Biological Activity

2-Methoxy-5-methylpyridine-3-sulfonamide is a sulfonamide derivative with notable biological activities, particularly in the field of medicinal chemistry. This compound exhibits potential as an antibacterial agent and has been investigated for various therapeutic applications due to its structural characteristics and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O₂S. Its structure features a methoxy group at the 2-position, a methyl group at the 5-position, and a sulfonamide functional group at the 3-position. The sulfonamide moiety is critical for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial growth by blocking folic acid synthesis. This inhibition occurs through competitive antagonism at the active site of dihydropteroate synthase, an enzyme involved in the folate biosynthetic pathway.

Antibacterial Activity

Research indicates that derivatives of pyridine with sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that this compound interacts with various biological targets through its sulfonamide group, enhancing its potential as a drug candidate against multiple pathogens.

A comparative analysis of structurally similar compounds reveals that modifications in the pyridine ring can significantly affect antibacterial potency. For example:

Compound NameStructure FeaturesUnique Attributes
2-Amino-5-methylpyridineAmino group at position 2Enhanced nucleophilicity
3-Sulfamoyl-5-methylpyridineSulfamoyl group at position 3Increased antibacterial activity
4-Methoxy-2-methylpyridineMethoxy group at position 4Different reactivity patterns
3-PyridylsulfonamidePyridyl ring attached to sulfonamideBroader spectrum of biological activity

These compounds highlight the versatility within pyridine-based sulfonamides and underscore the unique properties of this compound regarding its synthesis versatility and potential biological activities.

Inhibition Studies

Recent studies have identified pyridine-based sulfonamides as potent inhibitors of specific enzymes involved in bacterial metabolism. For instance, a study focused on species-selective inhibitors demonstrated that certain N-methylpyridine sulfonamides exhibited over 1,000-fold selectivity against Mycobacterium tuberculosis compared to human homologs . This specificity is attributed to unique interactions within the enzyme's binding site.

Case Studies and Experimental Evidence

  • Antitumor Activity : A series of methoxypyridine derivatives were synthesized as dual inhibitors targeting PI3K/mTOR pathways. Among these, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis . The most potent derivative exhibited an IC50 value of 0.22 nM against PI3Kα.
  • In Vitro Screening Against Plasmodium : Another study explored the efficacy of sulfonamides against Plasmodium falciparum, revealing significant inhibition of parasite growth at concentrations comparable to established antimalarials . This suggests that structural modifications can enhance activity against malaria parasites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-5-methylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves sulfonylation of a pyridine precursor. A common approach is nucleophilic substitution of a sulfonyl chloride intermediate with ammonia or an amine. For example:

Start with 5-methyl-2-methoxypyridine.

Introduce a sulfonyl group at position 3 via chlorosulfonation using ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) .

React the resulting sulfonyl chloride with aqueous ammonia to form the sulfonamide.

Key factors affecting yield and purity:

  • Temperature control : Excess heat may lead to decomposition or side reactions (e.g., ring sulfonation).
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency.
  • Workup : Neutralization with weak bases (e.g., NaHCO₃) minimizes acid-induced degradation .

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

Answer:

  • NMR :
    • ¹H NMR : Look for methoxy protons (δ 3.8–4.0 ppm), methyl group on pyridine (δ 2.3–2.5 ppm), and sulfonamide NH₂ (δ 5.5–6.0 ppm, broad).
    • ¹³C NMR : Confirm sulfonamide (C-SO₂NH₂) at δ 125–130 ppm .
  • HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect trace impurities .
  • FTIR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bending at 1550–1650 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted starting materials.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) to separate sulfonamide from sulfonic acid byproducts.
  • Acid-base extraction : Utilize the sulfonamide’s weak acidity (pKa ~10) by dissolving in dilute NaOH and precipitating with HCl .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate the molecule’s electrostatic potential to identify nucleophilic/electrophilic sites for functionalization .
  • Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase) to predict inhibitory activity. Compare with known sulfonamide inhibitors like acetazolamide .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

Q. What strategies resolve contradictions in spectral data or bioactivity results for this compound derivatives?

Answer:

  • Spectral ambiguity : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to confirm connectivity. For example, distinguish between C-3 sulfonamide and C-4 regioisomers .
  • Bioactivity variability :
    • Test analogs with controlled substituent variations (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships.
    • Validate enzyme inhibition assays using positive controls (e.g., ethoxzolamide) .

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for chlorosulfonation (critical step) to reduce side products .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What are the challenges in analyzing degradation products of this compound under accelerated stability conditions?

Answer:

  • Hydrolysis : The sulfonamide group may hydrolyze to sulfonic acid in acidic/basic conditions. Monitor via pH-controlled stability studies (pH 1–13 at 40°C) .
  • Oxidation : Use LC-MS to detect sulfone or N-oxide derivatives under oxidative stress (H₂O₂, UV light) .
  • Photodegradation : Conduct ICH Q1B-compliant studies to identify light-sensitive moieties (e.g., pyridine ring) .

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWMXNNQMBEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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